An In-depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane
An In-depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent that has become an indispensable building block in modern organic synthesis. Its unique structure, featuring a reactive bromine atom on the phenyl ring and a protected terminal alkyne, allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of pharmaceuticals and advanced materials.
Chemical Properties
(4-Bromophenylethynyl)trimethylsilane is a white to light yellow crystalline solid. The presence of the bromine atom and the trimethylsilyl-protected alkyne makes it a valuable intermediate for a variety of coupling reactions.[1]
Physical and Chemical Data
The key physical and chemical properties of (4-Bromophenylethynyl)trimethylsilane are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃BrSi | [2][3] |
| Molecular Weight | 253.21 g/mol | [2][3] |
| Melting Point | 61-63 °C | [2][3] |
| Boiling Point | 247.1 °C at 760 mmHg | |
| Density | 1.23 g/mL | |
| CAS Number | 16116-78-2 | [2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (4-Bromophenylethynyl)trimethylsilane.
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.19-7.06 (m, 4H, ArH), 0.00 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 133.5, 131.6, 122.8, 122.3, 104.0, 95.7, 0.00 |
| Infrared (IR) | Characteristic peaks for C≡C stretching and Si-C vibrations. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
Synthesis and Reactivity
The primary route for the synthesis of (4-Bromophenylethynyl)trimethylsilane is through a palladium-catalyzed Sonogashira coupling reaction.[4]
Synthesis of (4-Bromophenylethynyl)trimethylsilane
A common method involves the coupling of 4-bromo-1-iodobenzene with trimethylsilylacetylene.[4] The higher reactivity of the carbon-iodine bond allows for selective reaction at the iodo position.
Caption: Synthesis of (4-Bromophenylethynyl)trimethylsilane.
Experimental Protocol: Synthesis
Materials:
-
4-bromo-1-iodobenzene
-
Trimethylsilylacetylene
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromo-1-iodobenzene (1.0 eq).
-
Add anhydrous triethylamine to dissolve the starting material.
-
To the stirred solution, sequentially add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), copper(I) iodide (0.1 eq), and trimethylsilylacetylene (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess triethylamine by vacuum evaporation.
-
Adjust the pH of the residue to ~1 by adding 1 N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford (4-Bromophenylethynyl)trimethylsilane as a white solid.
Key Reactions: Sonogashira Coupling
(4-Bromophenylethynyl)trimethylsilane is a key substrate in Sonogashira coupling reactions, where the bromine atom is coupled with a terminal alkyne to form a new carbon-carbon bond. This reaction is fundamental in the synthesis of conjugated systems.[4][5]
Caption: Sonogashira coupling reaction workflow.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of (4-Bromophenylethynyl)trimethylsilane with a generic terminal alkyne.
Materials:
-
(4-Bromophenylethynyl)trimethylsilane
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Copper(I) iodide (CuI)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile (MeCN), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask containing a magnetic stir bar, add (4-Bromophenylethynyl)trimethylsilane (1.0 eq).
-
Add palladium(II) acetate (0.02 eq), copper(I) iodide (0.02 eq), and DABCO (3.0 eq).
-
Add the terminal alkyne (1.2 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC using a hexane/ethyl acetate mixture as the eluent. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by flash column chromatography on silica gel.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final coupled product.
Applications in Research and Development
The unique chemical properties of (4-Bromophenylethynyl)trimethylsilane make it a valuable tool in various fields of research and development.
Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules with potential biological activity.[1][6] The ability to form carbon-carbon bonds through Sonogashira coupling is essential for constructing the core scaffolds of many drug candidates and agrochemicals.[6]
Materials Science
(4-Bromophenylethynyl)trimethylsilane is utilized in the development of advanced materials.[1] It is a precursor for the synthesis of:
-
Organic Light-Emitting Diodes (OLEDs): Used in the creation of conjugated polymers for OLEDs.[6]
-
Organic Photovoltaics (OPVs): Serves as a building block for novel organic electronic materials.[6]
-
Liquid Crystals and Polymers: The introduction of the silyl group can impart desirable properties such as thermal stability and enhanced processability to these materials.[1][6]
Safety and Handling
(4-Bromophenylethynyl)trimethylsilane should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes skin and serious eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
-
Storage: Store at room temperature in a dry, well-ventilated place.
Conclusion
(4-Bromophenylethynyl)trimethylsilane is a highly versatile and valuable intermediate in organic synthesis. Its bifunctional nature allows for the strategic construction of complex molecular architectures, driving innovation in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties and reactivity is key to leveraging its full potential in research and development.
References
- 1. Benzene, 1-?bromo-?4-?[2-?(trimethylsilyl)?ethynyl]?-(16116-78-2) 1H NMR [m.chemicalbook.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
